2-(4-methoxyphenoxy)-N-(2-oxoindolin-5-yl)acetamide
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Overview
Description
2-(4-methoxyphenoxy)-N-(2-oxoindolin-5-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxyphenoxy group and an oxoindolinyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-(2-oxoindolin-5-yl)acetamide typically involves the following steps:
Formation of the Methoxyphenoxy Intermediate: The starting material, 4-methoxyphenol, is reacted with an appropriate halogenating agent (e.g., bromine) to form 4-methoxyphenyl bromide.
Coupling with Indolinone: The 4-methoxyphenyl bromide is then coupled with 2-oxoindoline in the presence of a base (e.g., potassium carbonate) and a palladium catalyst to form the desired intermediate.
Acetylation: The intermediate is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenoxy)-N-(2-oxoindolin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The oxoindolinyl group can be reduced to form a hydroxyindoline derivative.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Formation of 2-(4-hydroxyphenoxy)-N-(2-oxoindolin-5-yl)acetamide.
Reduction: Formation of 2-(4-methoxyphenoxy)-N-(2-hydroxyindolin-5-yl)acetamide.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N-(2-oxoindolin-5-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-hydroxyphenoxy)-N-(2-oxoindolin-5-yl)acetamide
- 2-(4-methoxyphenoxy)-N-(2-hydroxyindolin-5-yl)acetamide
- 2-(4-methoxyphenoxy)-N-(2-oxoindolin-5-yl)propionamide
Uniqueness
2-(4-methoxyphenoxy)-N-(2-oxoindolin-5-yl)acetamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its methoxyphenoxy and oxoindolinyl groups may contribute to its stability, reactivity, and potential biological activity.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-22-13-3-5-14(6-4-13)23-10-17(21)18-12-2-7-15-11(8-12)9-16(20)19-15/h2-8H,9-10H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSARXPKGNJHFHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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